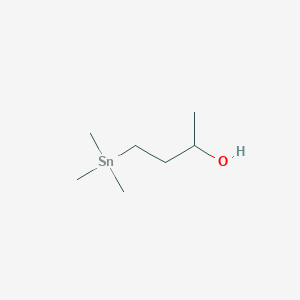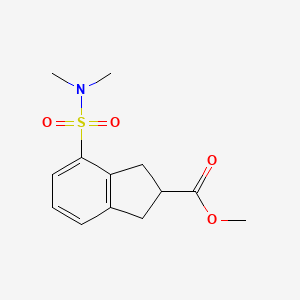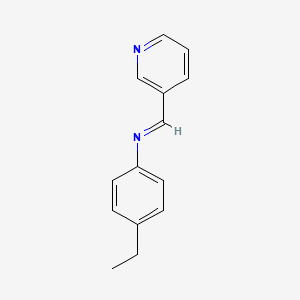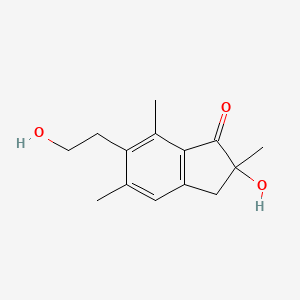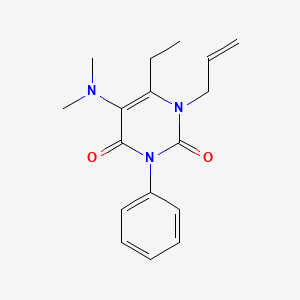
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which impart distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of uracil derivatives with allyl and ethyl groups under controlled conditions. The reaction often employs protective groups to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to achieve high yields and purity. The process may include steps such as recrystallization and chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the uracil ring .
Applications De Recherche Scientifique
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
1-Allyl-5-fluorouracil: A derivative with similar structural modifications.
1-Benzyl-5-((E)-2-bromovinyl)uracil: Another uracil derivative with distinct biological properties
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is unique due to its specific combination of allyl, dimethylamino, ethyl, and phenyl groups, which confer distinct chemical reactivity and biological activity compared to other uracil derivatives .
Propriétés
Numéro CAS |
53727-43-8 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
5-(dimethylamino)-6-ethyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-19-14(6-2)15(18(3)4)16(21)20(17(19)22)13-10-8-7-9-11-13/h5,7-11H,1,6,12H2,2-4H3 |
Clé InChI |
OPBLJFCRIZKLIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)

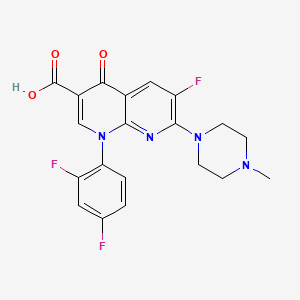
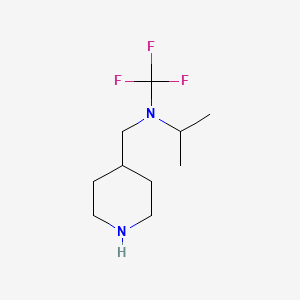
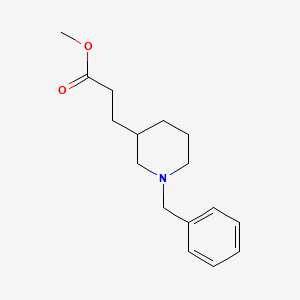
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
